2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone

Antifungal intermediate Physicochemical property SAR

This C7 cycloheptanone-triazole intermediate is engineered for programs targeting resistant Candida and Aspergillus. Its seven-membered ring confers distinct conformational and lipophilic properties versus common C5/C6 analogs, directly influencing downstream fungicidal potency and plant growth regulatory effects. Ensure SAR reproducibility and process chemistry precision with the correct C7 building block. For R&D use; ≥95% purity. Request a quote today.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 313276-51-6
Cat. No. B1308275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone
CAS313276-51-6
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CCC(C(=O)CC1)CN2C=NC=N2
InChIInChI=1S/C10H15N3O/c14-10-5-3-1-2-4-9(10)6-13-8-11-7-12-13/h7-9H,1-6H2
InChIKeyOKZHFCHBRPGRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone (CAS 313276-51-6) for Antifungal R&D and Agrochemical Synthesis


2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone (CAS 313276-51-6) is a seven-membered cyclic ketone substituted with a 1,2,4-triazole moiety. It is a key intermediate for synthesizing triazole antifungals and plant growth regulators, leveraging the privileged 1,2,4-triazole pharmacophore for cytochrome P450 inhibition [1]. Its C7 cycloheptanone core provides a unique conformational and steric profile compared to smaller C5/C6 analogs, impacting the bioactivity and physicochemical properties of downstream derivatives [2]. Commercially, it is offered as a 95%+ pure research intermediate suitable for laboratory-scale optimization and industrial process development .

Why 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone (CAS 313276-51-6) is Not Interchangeable with 5- or 6-Membered Ring Analogs


The cycloalkane ring size in triazolylmethyl ketone intermediates is a critical determinant of both the potency and spectrum of final antifungal products. The seven-membered cycloheptanone core confers distinct conformational preferences (e.g., pseudoaxial/equatorial orientation of the triazole moiety) and altered lipophilicity compared to five- or six-membered rings [1]. These differences translate to measurable variations in downstream fungicidal activity against specific phytopathogens and in plant growth regulatory effects [2]. Blind substitution with cyclopentanone (CAS 116802-66-5) or cyclohexanone (CAS 313492-86-3) analogs risks compromising SAR in lead optimization or yields in process chemistry, making precise sourcing of the C7 intermediate essential for reproducibility.

Quantitative Differentiation of 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone (CAS 313276-51-6) Against Closest Analogs


Increased Molecular Weight and Lipophilicity vs. Cyclopentanone/Cyclohexanone Analogs

The cycloheptanone derivative exhibits higher molecular weight and altered predicted lipophilicity relative to its five- and six-membered counterparts, directly impacting compound partitioning and downstream biological activity in antifungal candidates. The target compound has a molecular weight of 193.25 g/mol, compared to 165.19 g/mol for the cyclopentanone analog and 179.22 g/mol for the cyclohexanone analog . This ~28 g/mol difference from the C5 analog and ~14 g/mol from the C6 analog influences ADME properties. The predicted LogP (ACD/Labs) for the cycloheptanone is 0.14 , while the cyclopentanone analog is estimated at -0.09 .

Antifungal intermediate Physicochemical property SAR

Ring Size-Driven Conformational and Reactivity Differences in Triazolylmethyl Ketone Intermediates

The seven-membered cycloheptanone ring in the target compound introduces a distinct conformational landscape compared to the five- and six-membered analogs. This structural variance alters the spatial presentation of the reactive ketone and triazole moieties, which in turn affects the stereochemical outcome of subsequent transformations (e.g., Grignard additions to produce the antifungal hydroxy-ketones) [1]. While no direct comparative kinetic data is available, the patent literature explicitly claims the C7 ring as a distinct embodiment within a series of alkylcycloalkyl triazolylmethyl ketones, underscoring its unique value as a synthon [2].

Conformational analysis Fungicide intermediate Synthetic chemistry

Predicted Physicochemical and Safety Profile for Process Development

The target compound exhibits predicted physicochemical properties that differ from its smaller-ring analogs, which can influence handling, purification, and formulation. It has a predicted boiling point of 369.6±34.0 °C at 760 mmHg and a flash point of 177.3±25.7 °C . Its predicted water solubility is 1083.04 mg/L (EPA T.E.S.T.) [1]. While comparative data for the C5 and C6 analogs are not consistently reported, the increased molecular weight and altered H-bonding capacity of the C7 derivative generally translate to higher boiling points and lower volatility, which can simplify solvent removal and reduce flammability risk in pilot-scale synthesis. The compound is classified as an irritant (MDL: MFCD00600399) .

Process chemistry Safety Physicochemical property

Commercial Availability and Purity Specifications for Reproducible Research

The compound is commercially available from multiple specialty chemical suppliers with specified purities, enabling consistent and reproducible synthesis of antifungal candidates. Typical offerings include 95%+ purity from vendors such as MolCore and Leyan, and 95% from AKSci and CymitQuimica . This contrasts with the cyclopentanone analog, which is also available at 95-97% purity , but the C7 compound's unique ring size necessitates its specific sourcing for SAR studies targeting seven-membered ring-containing leads. The availability of a high-purity building block reduces the need for in-house synthesis and purification, accelerating research timelines.

Procurement Purity Research intermediate

Validated Application Scenarios for 2-(1H-1,2,4-triazol-1-ylmethyl)cycloheptanone (CAS 313276-51-6)


Lead Optimization in Antifungal Drug Discovery: Exploring Cycloheptane-Based Azoles

In programs targeting novel triazole antifungals with activity against resistant Candida or Aspergillus species, the C7 cycloheptanone intermediate is used to synthesize and screen a library of cycloheptanol-based azoles. The distinct conformational and lipophilic properties of the seven-membered ring, relative to more common five- and six-membered rings, can yield leads with improved potency or altered resistance profiles [1].

Synthesis of Agricultural Fungicides with Vapor-Phase Activity

This intermediate is a crucial building block for producing cycloalkyl (α-triazolyl-β-hydroxy)-ketones, a class of fungicides known for their vapor effect against agricultural pathogens. The cycloheptane ring size is a key variable in modulating both the antifungal spectrum and plant growth regulatory properties of the final active ingredient, as described in foundational Bayer patents [2].

Process Chemistry Development for Triazole Fungicide Intermediates

Chemical engineers and process chemists utilize this compound to optimize the multi-step synthesis of triazole fungicides. Understanding the compound's predicted physicochemical properties (e.g., boiling point, flash point) and reactivity profile is essential for designing safe, scalable, and cost-effective manufacturing processes for active pharmaceutical or agrochemical ingredients .

Technical Documentation Hub

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